Crobenetine - 221019-25-6

Crobenetine

Catalog Number: EVT-1576853
CAS Number: 221019-25-6
Molecular Formula: C25H33NO2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Crobenetine belongs to the class of benzazocines and is specifically designed to interact with voltage-gated sodium channels. Its classification as a sodium channel blocker places it in the same category as other therapeutic agents like mexiletine, which is used for similar indications. The compound's unique structure contributes to its higher potency compared to other sodium channel blockers due to its greater affinity for the inactive state of sodium channels .

Synthesis Analysis

Methods and Technical Details

The synthesis of crobenetine involves several key steps that include the reaction of various precursors under controlled conditions. One notable method includes the use of palladium catalysts in the presence of organic solvents to facilitate the formation of the desired benzazocine structure. The synthesis process typically involves:

  1. Starting Materials: Utilizing specific amino acids and aromatic compounds.
  2. Catalytic Reaction: Conducting reactions in organic solvents such as ethanol or acetonitrile with palladium catalysts.
  3. Isolation: Purifying the resultant compound through crystallization or chromatography techniques.

The detailed synthetic pathway ensures high yields and purity of crobenetine suitable for pharmacological testing .

Molecular Structure Analysis

Structure and Data

Crobenetine's molecular structure features a complex bicyclic framework that includes a benzene ring fused with a azocine moiety. The significant structural components include:

  • Molecular Formula: C₂₁H₃₃ClN₂O₂
  • Molecular Weight: Approximately 370.96 g/mol
  • Key Functional Groups: Hydroxyl groups, methoxy groups, and a phenyl substituent.

The stereochemistry around the chiral centers contributes significantly to its biological activity, influencing how it interacts with sodium channels .

Chemical Reactions Analysis

Reactions and Technical Details

Crobenetine undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Sodium Channel Interaction: Crobenetine binds preferentially to the inactivated state of voltage-gated sodium channels, blocking sodium influx and thereby reducing neuronal excitability.
  2. Metabolic Pathways: The compound is metabolized primarily in the liver, where it may undergo oxidation or conjugation.

These reactions are critical for understanding how crobenetine exerts its analgesic effects in vivo .

Mechanism of Action

Process and Data

The mechanism by which crobenetine operates involves:

  1. Sodium Channel Blockade: By binding to sodium channels, crobenetine inhibits action potentials in neurons responsible for transmitting pain signals.
  2. Analgesic Effects: In preclinical studies, crobenetine demonstrated significant analgesic effects in models of inflammatory pain, showing improved mobility and reduced hyperalgesia over time.

The pharmacokinetic profile indicates that crobenetine achieves peak plasma levels rapidly after administration, supporting its efficacy as an analgesic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Crobenetine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely published but can be determined through laboratory analysis.

These properties influence both its formulation as a pharmaceutical agent and its behavior within biological systems .

Applications

Scientific Uses

Crobenetine has potential applications in various scientific fields:

  1. Pain Management: Its primary application is in the management of chronic pain conditions due to its sodium channel blocking properties.
  2. Research Tool: It serves as a valuable tool in neuropharmacology for studying sodium channel dynamics and their role in pain signaling pathways.
  3. Pharmaceutical Development: Ongoing research may lead to formulations that enhance its efficacy or reduce side effects associated with traditional analgesics.
Introduction to Crobenetine as a Sodium Channel Antagonist

Crobenetine represents a specialized pharmacological agent developed from the benzomorphan scaffold, distinguished by its potent and selective activity against voltage-gated sodium (Na+) channels. Unlike many benzomorphan derivatives that primarily target opioid receptors, crobenetine was specifically engineered for use-dependent blockade of neuronal sodium channels, particularly the Nav1.2 subtype. This mechanism confers significant potential for neuroprotective applications, particularly in conditions involving hyperexcitability like ischemic stroke. Chemically designated as C25H33NO2 (free base) or C25H34ClNO2 in its hydrochloride salt form, crobenetine emerged from systematic structural modifications of the benzomorphan core to redirect its activity toward ion channel modulation rather than classical opioid receptor interactions [2] [3] [7].

Chemical and Pharmacological Classification of Crobenetine

Crobenetine is classified pharmacologically as a small molecule drug belonging to the benzomorphan chemical class. Its molecular structure retains the characteristic tricyclic 6,7-benzomorphan framework but features critical modifications that confer sodium channel blocking activity rather than opioid receptor affinity. The hydrochloride salt (CAS Registry Number: 221018-88-8) is the common form utilized in pharmacological studies, with a molecular weight of 416.0 g/mol [2] [5].

Crobenetine exhibits high-affinity binding to site 2 of the voltage-gated sodium channel, as demonstrated by its ability to displace [3H]batrachotoxin (BTX) in rat brain synaptosomes with an IC50 value of 49 nM [7]. This interaction underlies its mechanism as a potent, selective, and use-dependent blocker, meaning its inhibitory effect intensifies with higher channel activation frequencies – a valuable property for targeting pathologically hyperexcitable neurons while sparing normal activity. Pharmacological profiling confirms minimal interaction with opioid receptors (mu, delta, kappa) or other ion channels at therapeutic concentrations, highlighting its targeted sodium channel pharmacology [3] [7]. In vivo studies demonstrate that subcutaneous administration (3-30 mg/kg) significantly reduces lesion volume in rodent models of permanent focal cerebral ischemia, providing proof-of-concept for its neuroprotective efficacy [7].

Table 1: Key Chemical and Pharmacological Properties of Crobenetine Hydrochloride

PropertyValue/Description
Chemical NameCrobenetine Hydrochloride
SynonymsBIII-890, BIII-890-CL
Drug TypeSmall Molecule Drug
Molecular FormulaC25H34ClNO2
Molecular Weight416.0 g/mol
CAS Registry Number221018-88-8
Primary TargetNav1.2 Sodium Channel (Site 2)
Mechanism of ActionUse-Dependent Sodium Channel Blocker
Key Pharmacological EffectNeuroprotection in Cerebral Ischemia Models
[3H]BTX Displacement (IC50)49 nM (Rat Brain Synaptosomes)

Historical Development and Discovery of Crobenetine Hydrochloride

Crobenetine hydrochloride emerged from research efforts focused on repurposing the benzomorphan scaffold for non-opioid therapeutic targets, driven by the need for effective neuroprotective agents. It was developed under the code names BIII-890 or BIII-890-CL by Boehringer Ingelheim as a selective sodium channel blocker targeting acute ischemic stroke [2] [5].

The compound advanced to Phase 2 clinical trials for the treatment of acute ischemic stroke. Key clinical development milestones include the initiation of Phase 2 studies around July 2001 [2]. Despite demonstrating efficacy in preclinical stroke models (reducing lesion size post-ischemia at doses not impairing motor coordination), clinical development was ultimately discontinued after Phase 2 [2] [7]. The reasons for discontinuation, while not fully detailed in the available literature, are common in drug development and can encompass factors like insufficient efficacy in larger human trials, pharmacokinetic challenges, or strategic portfolio decisions by the originating organization. No further development phases or approvals have been reported since its discontinuation in Phase 2.

Table 2: Development Timeline of Crobenetine Hydrochloride

Time PeriodDevelopment MilestoneOrganization
PreclinicalIdentification as potent, use-dependent Na+ channel blockerBoehringer Ingelheim
PreclinicalDemonstration of neuroprotection in rodent stroke modelsBoehringer Ingelheim
~ July 2001Phase 2 Clinical Trials initiated for Acute Ischemic StrokeBoehringer Ingelheim
Post-Phase 2Clinical Development DiscontinuedBoehringer Ingelheim

Structural Analogues and Derivatives in the Benzomorphan Class

The benzomorphan nucleus (1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine) serves as a remarkably versatile template in medicinal chemistry. Traditionally, modifications around the basic nitrogen (N-17) and the phenolic hydroxyl (often at position 8) yielded compounds primarily interacting with opioid receptors (mu, delta, kappa) or sigma receptors [3] [8] [9]. Crobenetine represents a significant departure from this classical activity profile, achieved through specific structural alterations that redirected its pharmacology toward sodium channel blockade. Understanding its relationship within the benzomorphan class requires examining key analogues:

  • Classical Opioid Receptor Ligands:
  • Pentazocine: A clinically used mixed kappa-opioid receptor (KOR) agonist/mu-opioid receptor (MOR) partial agonist/antagonist with analgesic properties, but associated with psychotomimetic effects. It exemplifies the traditional opioid activity of many early benzomorphans [4] [9].
  • Cyclazocine & Ethylketocyclazocine: Prototypical benzomorphans exhibiting high affinity for KORs and significant sigma receptor activity, leading to potent analgesia but also dysphoria and hallucinations. Ketocyclazocine is the namesake for the KOR [6] [9] [10].
  • Bremazocine: A potent, highly selective KOR agonist known for its long-lasting analgesic and diuretic effects, but also linked to sedation and diuresis [3] [8].
  • Zenazocine (WIN-42,964): A benzomorphan that reached Phase II clinical trials as a mixed MOR/DOR partial agonist analgesic [3] [8].
  • Sigma Receptor Ligands:
  • Alazocine ((+)-SKF-10,047): Historically significant as the first compound identified to act as a sigma-1 receptor (σ1R) agonist, demonstrating the divergence of (+)-benzomorphans from opioid activity towards sigma effects [3] [8].
  • Non-Opioid / Non-Sigma Derivatives:
  • Crobenetine (BIII-890): Represents a distinct pharmacological branch within the benzomorphan class. Its specific N-substituent and overall structure modifications shift the primary activity from opioid/sigma receptor interaction to potent and selective use-dependent blockade of voltage-gated sodium channels (particularly Nav1.2). This exemplifies the scaffold's potential for targeting entirely different biological pathways [3] [7] [8].
  • NITD-2636: Demonstrates the scaffold's breadth, acting as a broad-spectrum antiviral agent through suppression of viral RNA translation [3] [8].

The structure-activity relationships (SARs) within the benzomorphan class reveal that while the stereochemistry ((-)-(2R,6R,11R)) and core structure are crucial for opioid affinity, modifications—particularly at the N-substituent—profoundly alter target selectivity. Crobenetine's development underscores how strategic changes, likely involving the N-substituent and potentially the phenolic hydroxyl group or positions 6/7, can extinguish opioid receptor binding and engender potent sodium channel blocking activity suitable for CNS applications like neuroprotection in stroke [3] [8].

Table 3: Key Benzomorphan Derivatives and Their Primary Pharmacological Targets

Benzomorphan CompoundPrimary Pharmacological Target(s)Key Activity/Clinical Relevance
PentazocineKOR Agonist / MOR Partial Agonist-AntagonistMixed-action analgesic (Clinical Use)
CyclazocineKOR Agonist / Sigma Receptor LigandPrototypical KOR ligand (Research/Historical)
EthylketocyclazocineKOR AgonistPrototypical KOR ligand (Research)
BremazocineSelective KOR AgonistPotent analgesic/diuretic (Research)
Zenazocine (WIN-42,964)MOR/DOR Partial AgonistAnalgesic (Reached Phase II Trials)
Alazocine (SKF-10,047)Sigma-1 Receptor (σ1R) AgonistFirst identified sigma ligand (Research)
Crobenetine (BIII-890)Voltage-Gated Sodium Channels (Nav1.2)Use-dependent blocker; Neuroprotectant (Discontinued Phase II for Stroke)
NITD-2636Viral Translation MachineryBroad-spectrum antiviral (Research)

Properties

CAS Number

221019-25-6

Product Name

Crobenetine

IUPAC Name

(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1

InChI Key

VCCBCXVFGHTDQN-UODBTFMRSA-N

SMILES

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4

Synonyms

1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol
BIII 890 CL
BIII-890-CL
crobenetine

Canonical SMILES

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4

Isomeric SMILES

C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.